molecular formula C30H26O2 B14173613 Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl- CAS No. 157740-16-4

Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-

Cat. No.: B14173613
CAS No.: 157740-16-4
M. Wt: 418.5 g/mol
InChI Key: OGVMZVUQVYNSNM-UHFFFAOYSA-N
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Description

Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-] is a complex organic compound with the molecular formula C30H26O2 It is known for its unique structure, which includes two phenyl groups connected by a methanone bridge and substituted with 1,2-dimethyl-1,2-ethanediyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-] typically involves the reaction of benzene derivatives with appropriate reagents to introduce the methanone and dimethyl-ethanediyl groups. One common method involves the Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-] undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the phenyl rings are replaced by other groups such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-] has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-] involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-
  • Bibenzyl, α,α’-dimethyl-
  • Butane, 2,3-diphenyl-

Uniqueness

Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-] is unique due to its specific substitution pattern and the presence of the methanone bridge This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

157740-16-4

Molecular Formula

C30H26O2

Molecular Weight

418.5 g/mol

IUPAC Name

[3-[3-(3-benzoylphenyl)butan-2-yl]phenyl]-phenylmethanone

InChI

InChI=1S/C30H26O2/c1-21(25-15-9-17-27(19-25)29(31)23-11-5-3-6-12-23)22(2)26-16-10-18-28(20-26)30(32)24-13-7-4-8-14-24/h3-22H,1-2H3

InChI Key

OGVMZVUQVYNSNM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(C)C3=CC(=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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